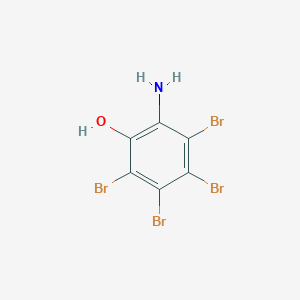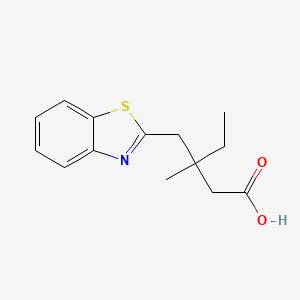
N-butylsulfonate PyridiniuM tosylate
概要
説明
N-butylsulfonate Pyridinium tosylate: is a chemical compound with the molecular formula C16H21NO6S2 and a molecular weight of 387.47 g/mol . It is a type of pyridinium salt, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role as an ionic liquid, which makes it useful in a variety of chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butylsulfonate Pyridinium tosylate typically involves the reaction of pyridine with butylsulfonic acid and p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Pyridine+Butylsulfonic Acid+p-Toluenesulfonic Acid→N-butylsulfonate Pyridinium tosylate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .
化学反応の分析
Types of Reactions: N-butylsulfonate Pyridinium tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The pyridinium ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridinium derivatives
科学的研究の応用
Chemistry: N-butylsulfonate Pyridinium tosylate is used as an ionic liquid in various chemical reactions, including catalysis and organic synthesis. Its unique properties, such as low volatility and high thermal stability, make it an excellent solvent and catalyst.
Biology: In biological research, this compound is used in the study of enzyme inhibition and as a medium for biochemical reactions. Its ionic nature allows it to interact with biological molecules, facilitating various biochemical processes.
Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds. It is also studied for its antimicrobial and anticancer properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a solvent in various manufacturing processes. Its stability and reactivity make it suitable for use in harsh chemical environments .
作用機序
The mechanism of action of N-butylsulfonate Pyridinium tosylate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with nucleophiles, while the sulfonate group can participate in hydrogen bonding and electrostatic interactions. These interactions facilitate various chemical and biochemical processes, making the compound effective in its applications .
類似化合物との比較
- N-methylsulfonate Pyridinium tosylate
- N-ethylsulfonate Pyridinium tosylate
- N-propylsulfonate Pyridinium tosylate
Uniqueness: N-butylsulfonate Pyridinium tosylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its methyl, ethyl, and propyl counterparts, the butyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and reactivity in various solvents and reactions .
特性
IUPAC Name |
4-methylbenzenesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.C7H8O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVRISNMAUWIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-6-iodobenzo[d]thiazole](/img/structure/B3289093.png)
![4-Hydroxybenzo[h]quinoline-2-carboxylic acid](/img/structure/B3289100.png)
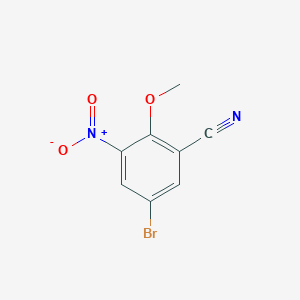
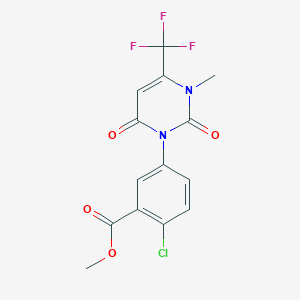
![[3-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B3289118.png)
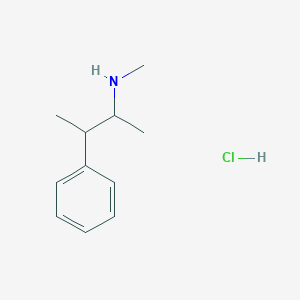
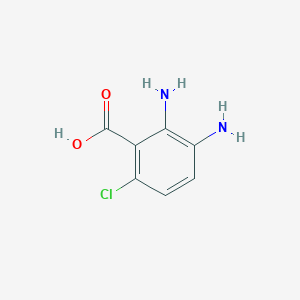

![3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3289133.png)
